molecular formula C22H23N3O5 B254634 N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide

N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide

Cat. No. B254634
M. Wt: 409.4 g/mol
InChI Key: UEGQKLRGDCBMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide, also known as DMF-DMA-NONOate, is a nitric oxide (NO) donor compound that has been widely used in scientific research for its ability to release NO in a controlled manner.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamideate has been used in various scientific research applications, including the study of NO signaling pathways, the regulation of vascular tone, and the evaluation of the anti-inflammatory effects of NO. It has also been used as a tool to investigate the role of NO in the nervous system, cardiovascular system, and immune system.

Mechanism of Action

N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamideate releases NO in a controlled manner, which can activate the soluble guanylate cyclase (sGC) enzyme and increase the production of cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells, vasodilation, and the inhibition of platelet aggregation. N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamideate can also directly interact with proteins containing thiol groups, leading to S-nitrosylation and modulation of their activity.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamideate has been shown to have various biochemical and physiological effects, including the relaxation of vascular smooth muscle, the inhibition of platelet aggregation, the modulation of neurotransmitter release, and the regulation of immune responses. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamideate has several advantages for lab experiments, including its ability to release NO in a controlled manner, its stability in solution, and its relatively low toxicity. However, its use can be limited by its sensitivity to light and air, as well as its potential for decomposition at high temperatures.

Future Directions

There are several future directions for the use of N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamideate in scientific research. One area of interest is the development of novel NO donor compounds with improved stability and selectivity. Another direction is the investigation of the role of NO in various disease states, such as cardiovascular disease, neurodegenerative disease, and cancer. Additionally, the use of N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamideate in combination with other drugs or therapies may provide new insights into the mechanisms of action and potential therapeutic benefits.

Synthesis Methods

N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamideate can be synthesized by reacting N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide with N,N-dimethyl-4-aminobenzaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. The reaction yields N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamideate as a white solid, which can be purified by recrystallization.

properties

Product Name

N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-2-(3-nitrophenoxy)acetamide

InChI

InChI=1S/C22H23N3O5/c1-23(2)18-10-8-17(9-11-18)14-24(15-21-7-4-12-29-21)22(26)16-30-20-6-3-5-19(13-20)25(27)28/h3-13H,14-16H2,1-2H3

InChI Key

UEGQKLRGDCBMTM-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC(=C3)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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